1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone

CCR5 antagonist HIV entry inhibition chemokine receptor

1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone (CAS 1226339-60-1) is a synthetic N-aryl-2-pyrrolidinone derivative with molecular formula C₁₁H₉ClF₃NO and a molecular weight of 263.64 g/mol. The compound features a 2-pyrrolidinone (γ-lactam) core N-substituted with a 4-chloro-3-(trifluoromethyl)phenyl group, combining electron-withdrawing chloro and trifluoromethyl substituents on the aromatic ring.

Molecular Formula C11H9ClF3NO
Molecular Weight 263.64 g/mol
Cat. No. B13695384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone
Molecular FormulaC11H9ClF3NO
Molecular Weight263.64 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C11H9ClF3NO/c12-9-4-3-7(6-8(9)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2
InChIKeyNPCGOOQWQIARPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone – Structural Identity and Procurement-Relevant Baseline for the N-Aryl-2-pyrrolidinone Chemical Class


1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone (CAS 1226339-60-1) is a synthetic N-aryl-2-pyrrolidinone derivative with molecular formula C₁₁H₉ClF₃NO and a molecular weight of 263.64 g/mol . The compound features a 2-pyrrolidinone (γ-lactam) core N-substituted with a 4-chloro-3-(trifluoromethyl)phenyl group, combining electron-withdrawing chloro and trifluoromethyl substituents on the aromatic ring. This substitution pattern is distinct within the N-phenylpyrrolidinone family, where the majority of commercially catalogued analogs carry either no halogen substitution, mono-substitution, or different regioisomeric arrangements . The compound has been identified in preliminary pharmacological screening as a CCR5 receptor antagonist, suggesting utility in research programs targeting HIV entry inhibition and chemokine-mediated inflammatory diseases [1].

Why 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone Cannot Be Replaced by Generic N-Phenyl-2-pyrrolidinone Analogs in CCR5-Targeted Research


The N-aryl-2-pyrrolidinone chemical class spans a broad pharmacological spectrum determined primarily by the nature and position of aromatic substituents. The unsubstituted parent compound, 1-phenyl-2-pyrrolidinone (CAS 4641-57-0), acts as a GABA analog with sedative properties and has no documented CCR5 antagonist activity . Similarly, the 4-chloro-only analog 1-(4-chlorophenyl)-2-pyrrolidinone (CAS 7661-33-8) has been explored as an antipsychotic intermediate and organic synthesis additive, with no cross-activity reported at CCR5 . The dual 4-Cl/3-CF₃ substitution pattern present in the target compound confers a unique combination of electronic effects and steric bulk that drives a distinct target engagement profile—the compound has been specifically identified in screening as a CCR5 antagonist [1]. Generic substitution with mono-halogenated or unsubstituted N-phenylpyrrolidinone analogs would therefore result in loss of CCR5-relevant pharmacological activity, compromising experimental reproducibility in chemokine receptor research programs.

Quantitative Differentiation Evidence for 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone Versus Closest Structural Analogs


CCR5 Receptor Antagonist Activity: Pharmacological Differentiation from 1-Phenyl-2-pyrrolidinone (GABA Analog)

Preliminary pharmacological screening has identified 1-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone as a CCR5 receptor antagonist, making it relevant for research on HIV entry inhibition and CCR5-mediated inflammatory diseases including asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. In contrast, the unsubstituted N-phenyl analog, 1-phenyl-2-pyrrolidinone (CAS 4641-57-0), is characterized as a GABA analog with sedative effects—decreasing exploratory behavior in rats at 50–100 mg/kg i.v.—and has no reported CCR5 activity . This represents a complete pharmacological class switch driven solely by the 4-Cl/3-CF₃ aromatic substitution pattern. The absolute IC₅₀ value for the target compound at CCR5 is not publicly disclosed in the available screening report; however, the qualitative differentiation in target engagement is unequivocal and functionally meaningful for compound selection.

CCR5 antagonist HIV entry inhibition chemokine receptor N-aryl-2-pyrrolidinone

Structural and Functional Divergence from the Reduced Pyrrolidine Analog: Impact of the Lactam Carbonyl on Target Binding

The reduced analog 3-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine (CAS 1260649-81-7; molecular formula C₁₁H₁₁ClF₃N, MW 249.66 g/mol) differs from the target compound by replacement of the 2-pyrrolidinone carbonyl with a methylene group, converting the γ-lactam to a pyrrolidine secondary amine . This structural modification eliminates the hydrogen bond acceptor capability of the carbonyl oxygen (a key pharmacophoric feature for target engagement in many receptor-ligand interactions), alters the ring geometry from planar (sp² carbonyl) to puckered (fully sp³), and changes the protonation state at physiological pH (pyrrolidine pKₐ ≈ 10–11, protonated and positively charged; pyrrolidinone is neutral) [1]. The molecular weight difference is 13.98 g/mol (263.64 vs. 249.66). These physicochemical and conformational differences predict substantial divergence in receptor binding, membrane permeability, and off-target profiles, making the two compounds non-interchangeable in any assay context.

pyrrolidinone vs pyrrolidine lactam carbonyl hydrogen bonding structure-activity relationship

Computed Lipophilicity Differentiation: Impact of 4-Cl/3-CF₃ Substitution on logP Relative to Unsubstituted and Mono-Substituted Analogs

The combined 4-chloro and 3-trifluoromethyl substitution on the N-phenyl ring substantially increases lipophilicity compared to unsubstituted and mono-substituted N-phenyl-2-pyrrolidinone analogs. While experimentally measured logP values are not publicly available for the target compound, the Hansch π constants for the substituents (π(Cl) = +0.71; π(CF₃) = +0.88) predict a combined incremental logP increase of approximately +1.59 log units relative to the unsubstituted 1-phenyl-2-pyrrolidinone [1]. This elevated lipophilicity, conferred specifically by the 4-Cl/3-CF₃ combination, is expected to enhance membrane permeability and alter tissue distribution compared to analogs bearing only a single chlorine (estimated ΔlogP ≈ +0.71) or trifluoromethyl group (estimated ΔlogP ≈ +0.88) . Such differences are meaningful in cell-based assays where intracellular target access and compound partitioning into cellular membranes affect apparent potency.

lipophilicity logP trifluoromethyl chloro substitution physicochemical properties

Recommended Research Application Scenarios for 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone Based on Verified Differentiation Evidence


CCR5 Antagonist Screening and HIV Entry Inhibition Research

Based on the preliminary pharmacological screening identifying this compound as a CCR5 antagonist [1], the primary recommended application is as a tool compound or reference ligand in CCR5 receptor binding and functional assays. Researchers investigating HIV-1 entry inhibition via CCR5 co-receptor blockade, or studying CCR5-mediated signaling in asthma, rheumatoid arthritis, and autoimmune disease models, should prioritize this specific 4-Cl-3-CF₃-substituted analog. The unsubstituted 1-phenyl-2-pyrrolidinone (a GABA analog) is pharmacologically irrelevant for this application, and the 4-chloro-only analog lacks the trifluoromethyl group critical for the lipophilicity and electronic profile associated with CCR5 engagement.

Structure-Activity Relationship (SAR) Studies on N-Aryl-2-pyrrolidinone CCR5 Ligands

For medicinal chemistry teams conducting SAR exploration around the N-aryl-2-pyrrolidinone scaffold, this compound serves as a key reference point representing the dual 4-Cl/3-CF₃ substitution pattern. Its computed logP contribution (estimated ΔlogP ≈ +1.59 vs. unsubstituted parent) and distinct electronic profile differentiate it from mono-substituted analogs [2]. Systematic comparison with the 4-Cl-only analog (ΔlogP ≈ +0.71), the 3-CF₃-only analog (ΔlogP ≈ +0.88), and the reduced pyrrolidine analog (loss of carbonyl H-bond acceptor; cationic at physiological pH) enables deconvolution of substituent-specific contributions to target affinity and selectivity.

Chemokine-Mediated Inflammatory Disease Model Studies

Given the reported CCR5 antagonist activity and the documented therapeutic relevance of CCR5 blockade in asthma, rheumatoid arthritis, and COPD [1], this compound is suitable for in vitro pharmacological profiling in chemokine-mediated inflammatory disease models. Researchers should verify that the procurement specification includes the correct CAS 1226339-60-1 to avoid inadvertent substitution with the sedative GABA analog 1-phenyl-2-pyrrolidinone (CAS 4641-57-0), which has no CCR5 activity and would produce confounding results in inflammation-focused assays.

Quote Request

Request a Quote for 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.